Fmoc-L-isoleucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Fmoc-L-isoleucine serves as a building block for the creation of peptides and proteins through a technique called solid-phase peptide synthesis (SPPS) [, ]. This process involves the sequential attachment of protected amino acid units, including Fmoc-L-isoleucine, to a solid resin support. The Fmoc group acts as a temporary protecting group for the isoleucine's amino group, allowing for specific attachment of subsequent amino acids while preventing undesired side reactions []. Once the entire peptide sequence is constructed, the Fmoc group and other protecting groups are removed, yielding the final peptide product [].

Peptide-Based Drug Discovery

Due to its role in peptide synthesis, Fmoc-L-isoleucine finds application in peptide-based drug discovery, where researchers design and synthesize novel peptides with potential therapeutic properties []. By incorporating Fmoc-L-isoleucine into specific peptide sequences, scientists can explore the impact of this amino acid on the peptide's activity and potential for drug development [].

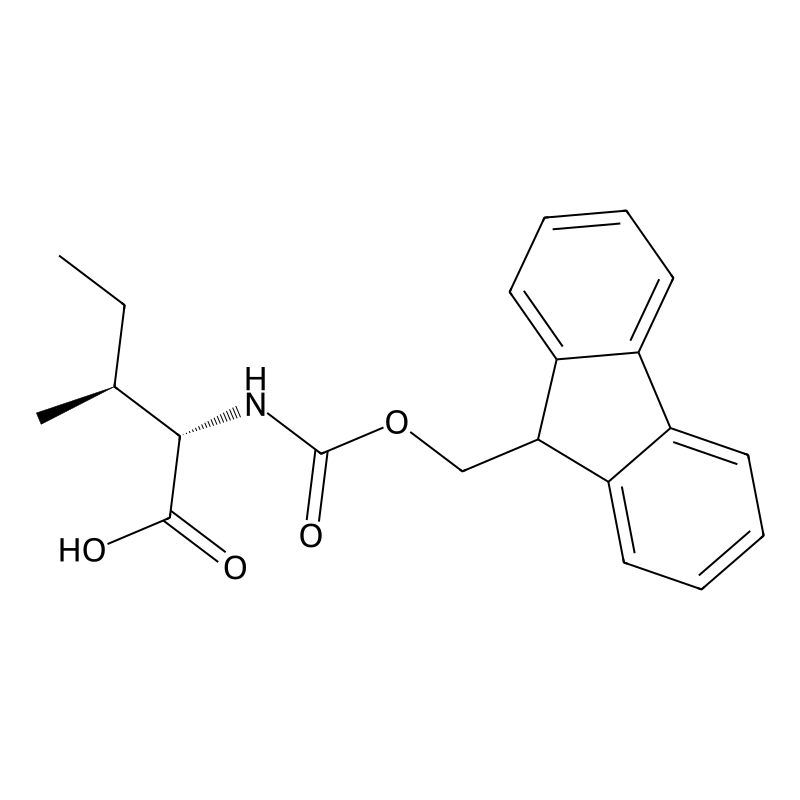

Fmoc-L-isoleucine is a derivative of the amino acid isoleucine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its chemical formula is C21H23NO4, and it has a molar mass of 353.41 g/mol. The Fmoc group is widely used in peptide synthesis as a protective group for the amino functionality, allowing for selective reactions at other sites on the molecule while preventing unwanted side reactions. The compound typically appears as a white to off-white powder and has a melting point of approximately 149 °C .

- Fmoc-L-isoleucine should be handled with care following general laboratory safety guidelines for organic compounds.

- Specific safety data sheets (SDS) from suppliers should be consulted for detailed information on hazards, handling, storage, and disposal [].

Please note:

- This analysis focuses on the scientific research aspects of Fmoc-L-isoleucine.

- There is no known mechanism of action for this compound outside of its role in peptide synthesis.

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to regenerate the free amino group, which can then participate in further peptide bond formation.

- Peptide Bond Formation: Fmoc-L-isoleucine can react with activated carboxylic acids or other amino acids to form peptide bonds, facilitating the synthesis of larger peptides and proteins .

- Coupling Reactions: It can be used in coupling reactions with other amino acids or peptidomimetics, often employing coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the reaction.

The synthesis of Fmoc-L-isoleucine typically involves:

- Protection of Isoleucine: The amino group of isoleucine is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine), resulting in the formation of Fmoc-L-isoleucine.

- Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels (>98%) .

- Characterization: The final compound is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity .

Fmoc-L-isoleucine is primarily used in:

- Peptide Synthesis: It serves as a key building block for synthesizing peptides through solid-phase peptide synthesis (SPPS) and solution-phase methods.

- Drug Development: As an intermediate in pharmaceutical chemistry, it contributes to the development of peptide-based drugs and therapeutics.

- Research: Used in studies involving protein engineering and modification due to its ability to introduce specific functionalities into peptide chains .

Studies exploring the interactions of Fmoc-L-isoleucine with other compounds are essential for understanding its role in biological systems. These studies often focus on:

- Binding Affinities: Investigating how peptides containing Fmoc-L-isoleucine bind to receptors or enzymes.

- Stability Assessments: Examining how modifications with Fmoc affect the stability and conformation of peptides under physiological conditions.

- Biocompatibility: Evaluating how Fmoc-L-isoleucine derivatives interact with cellular systems and their potential toxicity profiles .

Fmoc-L-isoleucine shares similarities with other amino acid derivatives that also utilize protective groups for peptide synthesis. Notable similar compounds include:

- Fmoc-L-leucine: Another branched-chain amino acid derivative used similarly in peptide synthesis but differs by having an additional methyl group on its side chain.

- Fmoc-L-valine: A simpler branched-chain amino acid derivative that lacks the additional methylene group found in isoleucine.

- Boc-L-isoleucine: Uses a tert-butyloxycarbonyl protecting group instead of Fmoc, which offers different reactivity patterns during synthesis.

Comparison TableCompound Structure Features Unique Properties Fmoc-L-isoleucine Fluorenylmethoxycarbonyl Used widely in SPPS for complex peptides Fmoc-L-leucine Similar protective group Larger side chain affecting hydrophobicity Fmoc-L-valine Smaller side chain Less steric hindrance than isoleucine Boc-L-isoleucine tert-Butyloxycarbonyl Different deprotection conditions

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-L-isoleucine | Fluorenylmethoxycarbonyl | Used widely in SPPS for complex peptides |

| Fmoc-L-leucine | Similar protective group | Larger side chain affecting hydrophobicity |

| Fmoc-L-valine | Smaller side chain | Less steric hindrance than isoleucine |

| Boc-L-isoleucine | tert-Butyloxycarbonyl | Different deprotection conditions |

This comparison highlights the unique positioning of Fmoc-L-isoleucine within the context of peptide chemistry, emphasizing its utility in synthesizing complex bioactive molecules while contrasting it with similar compounds that may serve alternative roles or exhibit different properties during

The Fmoc protecting group revolutionized peptide chemistry when Louis A. Carpino introduced it in 1970 as a base-labile alternative to acid-sensitive tert-butoxycarbonyl (Boc) groups. While initial applications focused on solution-phase synthesis, Robert Sheppard's 1978 adaptation to SPPS created true orthogonality between temporary Nα-protection and permanent sidechain protection. This innovation addressed critical limitations of Boc-based strategies, particularly sidechain degradation during repetitive acidolytic deprotection cycles.

Fmoc-L-isoleucine emerged as a key building block due to isoleucine's prevalence in therapeutic targets—present in 12% of FDA-approved peptide drugs. The compound's commercial availability expanded following Carpino's 1974 patent (US 3,835,175), which detailed Fmoc-protected amino acid synthesis via fluorenylmethyl chloroformate. Modern production employs Fmoc-OSu (N-hydroxysuccinimide carbonate), yielding >99% purity through crystalline precipitation.

Molecular Formula and Weight (C21H23NO4, 353.41 g/mol)

Fluorenylmethoxycarbonyl-L-isoleucine possesses the molecular formula C21H23NO4 with a precise molecular weight of 353.41 grams per mole [1] [3] [5]. This molecular composition reflects the combination of the fluorenylmethoxycarbonyl protecting group (C15H11O2) with the L-isoleucine amino acid backbone (C6H13NO2) [1] [2]. The compound maintains a CAS registry number of 71989-23-6, which serves as its unique chemical identifier in databases and commercial catalogs [2] [3] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H23NO4 | [1] [3] [5] |

| Molecular Weight | 353.41 g/mol | [1] [3] [5] |

| CAS Number | 71989-23-6 | [2] [3] [8] |

| MDL Number | MFCD00037125 | [8] [22] |

Structural Characteristics and Functional Groups

The structural architecture of fluorenylmethoxycarbonyl-L-isoleucine comprises several distinct functional groups that contribute to its chemical behavior and synthetic utility [1] [27]. The fluorenylmethoxycarbonyl protecting group consists of a fluorenyl ring system connected to a methoxycarbonyl linker, which provides both stability and selective removability [10] [27]. The fluorenyl moiety is a polycyclic aromatic hydrocarbon with the molecular formula C13H10, exhibiting fluorescent properties when present in certain conditions [10] [27].

The L-isoleucine backbone contains two adjacent chiral centers, specifically at the alpha-carbon and the beta-carbon positions [2] [7]. This structural feature makes isoleucine unique among the standard amino acids, as it possesses two stereogenic centers that can potentially undergo epimerization under certain conditions [7] [23]. The alpha-carbon bears the carboxylic acid functional group and the protected amino group, while the beta-carbon maintains a methyl substituent that serves as a stereochemical marker [7] [23].

The compound contains the following key functional groups:

- Carboxylic acid group (-COOH) at the alpha-carbon position

- Protected amino group (-NH-COO-) linked to the fluorenylmethoxycarbonyl moiety

- Branched aliphatic side chain characteristic of isoleucine

- Aromatic fluorenyl ring system providing UV-active properties [10] [24]

Physical Characteristics

Crystalline Morphology

The ultraviolet-visible absorption properties of fluorenylmethoxycarbonyl-L-isoleucine are dominated by the fluorenyl chromophore, which provides strong absorption in the ultraviolet region [24]. The molar absorption coefficient at 289.8 nanometers has been determined to be 6089 liters per mole per centimeter, which serves as a reference value for quantitative analysis [24]. This spectroscopic property proves particularly valuable in monitoring fluorenylmethoxycarbonyl deprotection reactions and determining substitution levels in solid-phase peptide synthesis applications [24].

Optical Activity

Fluorenylmethoxycarbonyl-L-isoleucine exhibits optical activity due to its chiral centers, with specific rotation values reported across multiple sources [6] [11] [22]. The specific rotation [α]20/D has been measured at -11.5° to -14.0° when determined at a concentration of 1% in dimethylformamide [6] [11] [22]. This optical activity serves as an important parameter for confirming the stereochemical integrity of the compound and detecting potential epimerization during synthesis or storage [6] [11].

| Spectroscopic Property | Value | Conditions | Reference |

|---|---|---|---|

| UV λmax (dibenzofulvene adduct) | 289.8 nm, 301.0 nm | After piperidine treatment | [24] |

| Molar absorption coefficient | 6089 L mol⁻¹ cm⁻¹ | At 289.8 nm | [24] |

| Specific rotation [α]20/D | -11.5° to -14.0° | c=1% in DMF | [6] [11] [22] |

| ¹H NMR frequency | 399.65 MHz | CDCl₃ | [20] |

Chiral Centers and Stereogenic Configuration

Fmoc-L-isoleucine contains two chiral centers, making it unique among the standard amino acids alongside threonine [1]. The primary chiral center is located at the α-carbon (C2), which is bonded to four different groups: the amino group (protected by the Fmoc group), the carboxyl group, a hydrogen atom, and the isoleucine side chain [2] [3]. The secondary chiral center is positioned at the β-carbon (C3) within the side chain, where it is bonded to a hydrogen atom, a methyl group, an ethyl group, and the α-carbon [1] [4].

The stereogenic configuration of naturally occurring L-isoleucine is designated as (2S,3S), indicating that both the α-carbon and β-carbon have S configuration according to the Cahn-Ingold-Prelog priority rules [1] [5]. This stereochemical arrangement is maintained in the Fmoc-protected derivative, where the fluorenylmethoxycarbonyl protecting group does not alter the configuration at the chiral centers but rather protects the amino functionality during peptide synthesis [2] [3].

The presence of two adjacent chiral centers in Fmoc-L-isoleucine creates significant stereochemical complexity. The α-carbon chiral center is susceptible to racemization under basic conditions due to the acidic nature of the α-hydrogen, which can be abstracted to form an enolate anion stabilized by the adjacent carbonyl group [4] [6]. In contrast, the β-carbon chiral center is considerably more stable toward epimerization because it is distanced from the electron-withdrawing effects of the amino and carboxyl groups [1] [7].

Stereoisomers of Isoleucine

The presence of two chiral centers in isoleucine results in four possible stereoisomers: L-isoleucine (2S,3S), L-allo-isoleucine (2S,3R), D-isoleucine (2R,3R), and D-allo-isoleucine (2R,3S) [1] [8]. These four stereoisomers can be categorized into two pairs of enantiomers: L-isoleucine and D-isoleucine form one enantiomeric pair, while L-allo-isoleucine and D-allo-isoleucine constitute the other enantiomeric pair [1].

The stereoisomers also form diastereomeric relationships, where compounds differ in configuration at one or both chiral centers but are not mirror images of each other [1]. L-isoleucine and L-allo-isoleucine are diastereomers, differing only in the configuration at the β-carbon (C3). Similarly, D-isoleucine and D-allo-isoleucine are diastereomers with the same configurational difference [1] [8].

The four stereoisomers exhibit identical molecular formulas and molecular weights but possess different physical and chemical properties due to their distinct three-dimensional arrangements [1]. These differences are particularly evident in their chromatographic behavior, NMR spectroscopic properties, and biological activities [9] [8].

| Stereoisomer | α-Carbon (C2) Configuration | β-Carbon (C3) Configuration | Full Stereochemical Designation | Relationship to L-Isoleucine |

|---|---|---|---|---|

| L-Isoleucine | S | S | (2S,3S) | Reference compound |

| L-allo-Isoleucine | S | R | (2S,3R) | Diastereomer |

| D-Isoleucine | R | R | (2R,3R) | Enantiomer |

| D-allo-Isoleucine | R | S | (2R,3S) | Diastereomer |

L-Isoleucine vs. L-allo-Isoleucine Structural Comparison

The structural differences between L-isoleucine and L-allo-isoleucine are subtle yet significant, centering on the configuration at the β-carbon (C3) while maintaining identical configuration at the α-carbon (C2) [1] [10]. In L-isoleucine, both chiral centers have S configuration (2S,3S), whereas in L-allo-isoleucine, the α-carbon retains S configuration while the β-carbon adopts R configuration (2S,3R) [1] [5].

The configurational difference at the β-carbon results in distinct conformational preferences for the side chain. L-isoleucine adopts a more extended conformation with the methyl and ethyl groups positioned to minimize steric hindrance, while L-allo-isoleucine exhibits a more compact arrangement due to the inverted stereochemistry at the β-carbon [10] [11]. This conformational difference influences the overall shape and molecular interactions of peptides containing these amino acids [11].

The structural distinctions between L-isoleucine and L-allo-isoleucine have profound implications for protein folding and stability. Studies have demonstrated that substitution of L-isoleucine with L-allo-isoleucine in protein structures can significantly alter folding kinetics, thermal stability, and biological activity [11]. The subtle structural change can either stabilize or destabilize protein conformations depending on the specific local environment and intramolecular interactions [11].

Mass spectrometric analysis reveals that L-isoleucine and L-allo-isoleucine can be distinguished by their fragmentation patterns under collision-induced dissociation conditions [10] [12]. The different spatial arrangements of atoms in these diastereomers lead to distinct fragmentation pathways, enabling their identification and quantification in complex mixtures [10] [12].

D-allo-Isoleucine Formation through Racemization

D-allo-isoleucine formation occurs primarily through the racemization of L-isoleucine at the α-carbon (C2) while the β-carbon (C3) configuration remains unchanged [6] [13]. This process is particularly significant in geochronological applications where the slow racemization of L-isoleucine to D-allo-isoleucine serves as a molecular clock for dating ancient materials [6] [13].

The racemization mechanism involves the abstraction of the α-hydrogen from L-isoleucine, forming a planar enolate anion intermediate that can be protonated from either face to yield either the original L-isoleucine or its racemized product D-allo-isoleucine [6] [14]. The β-carbon remains unaffected during this process because it is sufficiently removed from the carboxyl and amino groups to avoid significant electron-withdrawing effects [6] [14].

The racemization process follows first-order kinetics with a half-life exceeding 100,000 years at 20°C in bone samples, making it valuable for dating archaeological specimens beyond the range of radiocarbon dating [6] [13]. The rate of racemization is temperature-dependent and can be accelerated under elevated temperatures or specific catalytic conditions [6] [15].

In synthetic chemistry, D-allo-isoleucine can be prepared from L-isoleucine through controlled epimerization reactions using various catalysts [15] [16]. Vanadium(V) complexes have been employed as effective catalysts for this transformation, facilitating the selective epimerization at the α-carbon while preserving the β-carbon configuration [15]. Alternative synthetic approaches involve acetylation followed by separation of diastereomeric products [16] [17].

NMR-Based Methods for Stereoisomer Differentiation

Nuclear Magnetic Resonance spectroscopy provides powerful methods for differentiating isoleucine stereoisomers through analysis of chemical shifts and coupling constants [18] [7] [19]. The configurational differences at the α-carbon and β-carbon create distinct magnetic environments that result in characteristic NMR signatures for each stereoisomer [18] [7] [19].

Proton NMR Analysis: The α-proton chemical shifts show significant differences between L-isoleucine and L-allo-isoleucine, with L-isoleucine exhibiting a chemical shift of approximately 3.66 ppm and L-allo-isoleucine showing a downfield shift to 3.70 ppm [7] [19]. The β-proton resonances also differ, with L-isoleucine appearing at 1.97 ppm and L-allo-isoleucine at 2.05 ppm [7] [19]. These chemical shift differences reflect the altered electronic environment resulting from the configurational change at the β-carbon [7] [19].

Carbon-13 NMR Analysis: Carbon-13 NMR spectroscopy provides even more distinctive differentiation between stereoisomers [18] [7] [19]. The α-carbon chemical shift for L-isoleucine appears at 62.2 ppm, while L-allo-isoleucine shows an upfield shift to 60.8 ppm [7] [19]. The β-carbon resonances are similarly distinctive, with L-isoleucine at 38.6 ppm and L-allo-isoleucine at 36.8 ppm [7] [19]. The methyl group chemical shifts also differ, with the γ-methyl group of L-isoleucine resonating at 0.93 ppm compared to 0.90 ppm for L-allo-isoleucine [7] [19].

Coupling Constant Analysis: Scalar coupling constants provide additional stereochemical information for differentiating isoleucine stereoisomers [18] [7] [19]. The coupling constant between the α-proton and β-proton differs significantly between L-isoleucine (5.15 Hz) and L-allo-isoleucine (6.20 Hz) [7] [19]. The α-proton to amide proton coupling also shows variation, with L-isoleucine exhibiting 8.62 Hz and L-allo-isoleucine showing 7.85 Hz [7] [19]. These coupling constant differences reflect the distinct dihedral angles between coupled nuclei in the different stereoisomers [7] [19].

| Stereoisomer | α-H Chemical Shift (ppm) | α-C Chemical Shift (ppm) | β-H Chemical Shift (ppm) | β-C Chemical Shift (ppm) | γ-CH₃ Chemical Shift (ppm) | δ-CH₃ Chemical Shift (ppm) |

|---|---|---|---|---|---|---|

| L-Isoleucine | 3.66 | 62.2 | 1.97 | 38.6 | 0.93 | 1.46 |

| L-allo-Isoleucine | 3.70 | 60.8 | 2.05 | 36.8 | 0.90 | 1.25 |

| D-Isoleucine | 3.66 | 62.2 | 1.97 | 38.6 | 0.93 | 1.46 |

| D-allo-Isoleucine | 3.70 | 60.8 | 2.05 | 36.8 | 0.90 | 1.25 |

Advanced NMR Techniques: Modern NMR methodologies have expanded the toolkit for stereoisomer analysis [20] [21]. Hyperpolarized NMR techniques using parahydrogen-induced polarization can achieve submicromolar sensitivity for amino acid enantiomer discrimination [20]. These methods utilize chiral iridium catalysts to form diastereomeric complexes that produce distinct hydride resonances for different stereoisomers [20]. Additionally, HPLC-SPE-NMR (Solid Phase Extraction-NMR) approaches have been developed to combine chromatographic separation with NMR analysis for unambiguous stereoisomer identification [21].

| Stereoisomer | α-H to β-H Coupling (Hz) | α-H to NH Coupling (Hz) | β-H to γ-H Coupling (Hz) |

|---|---|---|---|

| L-Isoleucine | 5.15 | 8.62 | 6.8 |

| L-allo-Isoleucine | 6.20 | 7.85 | 7.2 |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 7 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant